![molecular formula C17H31N3OSi3 B14270230 4-[Tris(trimethylsilyl)methyl]benzoyl azide CAS No. 138472-14-7](/img/structure/B14270230.png)
4-[Tris(trimethylsilyl)methyl]benzoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Tris(trimethylsilyl)methyl]benzoyl azide is an organic compound characterized by the presence of a benzoyl azide group attached to a benzene ring, which is further substituted with a tris(trimethylsilyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tris(trimethylsilyl)methyl]benzoyl azide typically involves the reaction of 4-[Tris(trimethylsilyl)methyl]benzoic acid with azide reagents under specific conditions. One common method includes the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Tris(trimethylsilyl)methyl]benzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for nucleophilic substitution reactions.
Lithium Aluminum Hydride (LiAlH₄): Employed in reduction reactions to convert azides to amines.
Catalytic Hydrogenation: Utilizes palladium on carbon (Pd/C) and hydrogen gas (H₂) for the reduction of azides.
Major Products Formed
Primary Amines: Formed through the reduction of the azide group.
Isocyanates: Produced via rearrangement reactions such as the Curtius rearrangement.
Applications De Recherche Scientifique
4-[Tris(trimethylsilyl)methyl]benzoyl azide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[Tris(trimethylsilyl)methyl]benzoyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation, the azide group reacts with alkyne groups through a click chemistry reaction to form stable triazole linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Azide: Similar in structure but lacks the benzoyl group.
Benzoyl Azide: Contains the benzoyl group but lacks the tris(trimethylsilyl)methyl group.
Tris(trimethylsilyl)silane: Contains the tris(trimethylsilyl)methyl group but lacks the azide functionality.
Uniqueness
4-[Tris(trimethylsilyl)methyl]benzoyl azide is unique due to the combination of the bulky tris(trimethylsilyl)methyl group and the reactive azide group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
138472-14-7 |
|---|---|
Formule moléculaire |
C17H31N3OSi3 |
Poids moléculaire |
377.7 g/mol |
Nom IUPAC |
4-[tris(trimethylsilyl)methyl]benzoyl azide |
InChI |
InChI=1S/C17H31N3OSi3/c1-22(2,3)17(23(4,5)6,24(7,8)9)15-12-10-14(11-13-15)16(21)19-20-18/h10-13H,1-9H3 |
Clé InChI |
CTKQZDQDCDXCNT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC=C(C=C1)C(=O)N=[N+]=[N-])([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



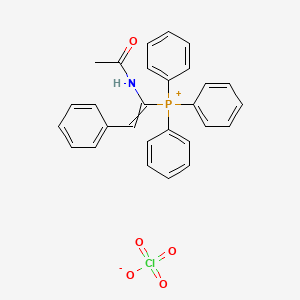
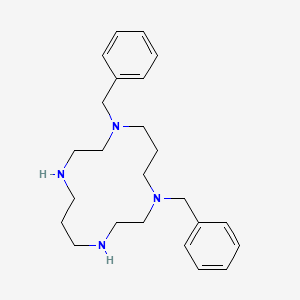

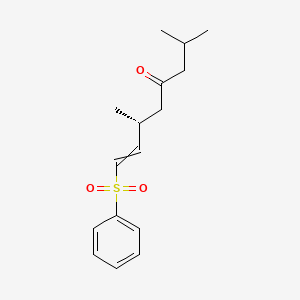
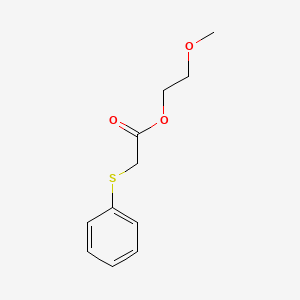

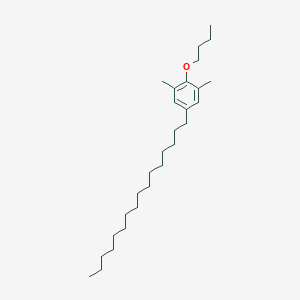
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
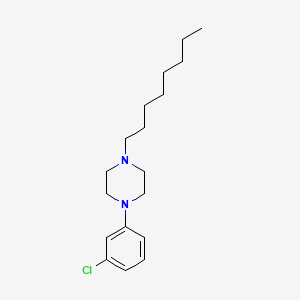
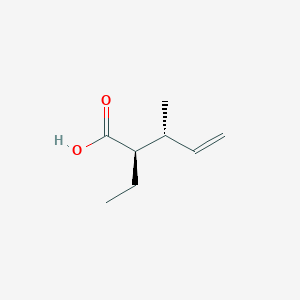
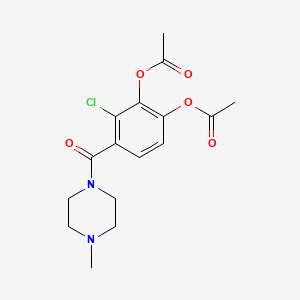
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
